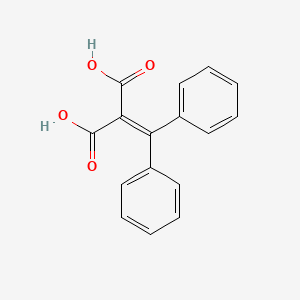

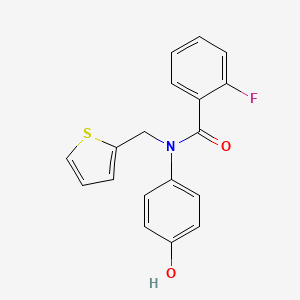

![molecular formula C10H10ClN3O B3138141 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine CAS No. 4469-02-7](/img/structure/B3138141.png)

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine

説明

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine” is a chemical compound that has been studied for its potential antitubercular activity . It is synthesized from 4-chlorobenzoic acid and has been tested against three Mycobacterium tuberculosis cell lines .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized in six steps. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring system . This ring system is known to exert a wide variety of pharmacological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The coupling reaction between the intermediate and crude acyl chlorides is achieved in the presence of sodium hydride in dry THF .科学的研究の応用

Oxadiazoles in Sensor Development and Material Science

Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are prominent in various scientific research domains due to their broad spectrum of applications, extending from pharmacology to material science and organic electronics. These compounds, including N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine, are recognized for their ease of synthesis and potential in forming π-conjugated groups. This adaptability facilitates their application in creating fluorescent frameworks, especially in the development of chemosensors. Their high photoluminescent quantum yield, alongside excellent thermal and chemical stability, coupled with potential coordination sites (N and O donor atoms), positions them as a preferred choice for metal-ion sensors. The review by Sharma, Om, and Sharma (2022) delves into selective metal-ion sensing, detection limits, and the mechanisms involved, such as photo-induced electron transfer and complex formation, underscoring the scientific versatility of 1,3,4-oxadiazoles Sharma, D., Om, H., & Sharma, A. (2022). Critical reviews in analytical chemistry.

Therapeutic Potential and Medicinal Chemistry

The structural uniqueness of the 1,3,4-oxadiazole ring, featuring pyridine-type nitrogen atoms, allows effective binding with various enzymes and receptors in biological systems. This interaction elicits a wide range of bioactivities, marking 1,3,4-oxadiazole derivatives as a hot topic for scientists exploring new therapeutic agents. Verma et al. (2019) offer a comprehensive review highlighting the therapeutic worth of these compounds across the spectrum of medicinal chemistry, including anticancer, antibacterial, and antiviral activities. The paper presents 1,3,4-oxadiazole-based compounds as possessing high therapeutic potency, contributing significantly to the development of new medicinal agents Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., & Shaquiquzzaman, M. (2019). Mini reviews in medicinal chemistry.

Synthesis and Pharmacology

The synthesis and pharmacological exploration of 1,3,4-oxadiazole and its derivatives have been a focal point in recent research, demonstrating their wide-ranging pharmacological activities. Wang et al. (2022) reported on the synthesis and pharmacological properties of oxadiazole derivatives, highlighting their antibacterial, anti-inflammatory, and anticancer activities. This research underscores the significance of oxadiazole as a biologically active unit in numerous compounds, offering insights into their potential for developing new pharmacological agents Wang, J.-J., Sun, W.-z., Jia, W.-D., Bian, M., & Yu, L. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

作用機序

Target of Action

It is known that similar compounds have shown activity againstMycobacterium tuberculosis cell lines .

Mode of Action

The mode of action of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to changes that inhibit the growth of the targeted cells .

Biochemical Pathways

It is known that similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these bacteria .

Result of Action

The result of the action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine is the inhibition of the growth of Mycobacterium tuberculosis cell lines . This suggests that the compound could potentially be used in the development of novel antitubercular agents .

Action Environment

将来の方向性

特性

IUPAC Name |

5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGKAVHQHCUMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901103638 | |

| Record name | 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901103638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4469-02-7 | |

| Record name | 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901103638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

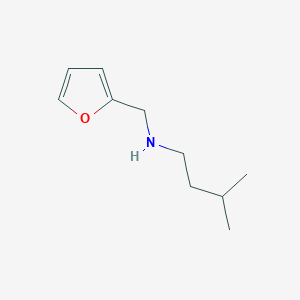

![2-Amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3138068.png)

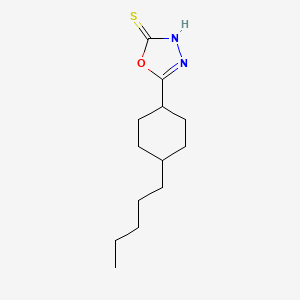

![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)

![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)

![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)

![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)

![2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138135.png)